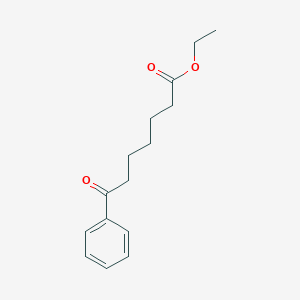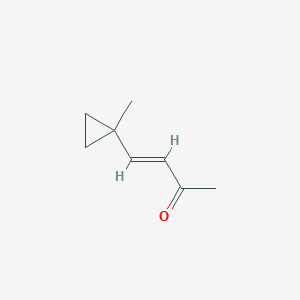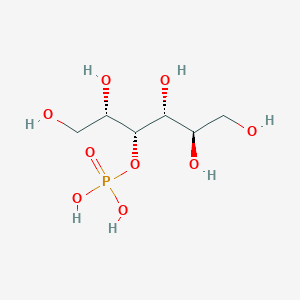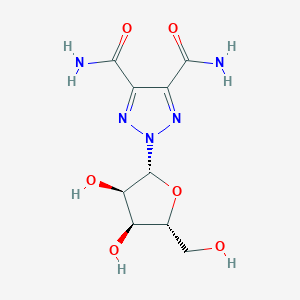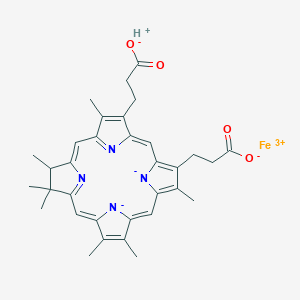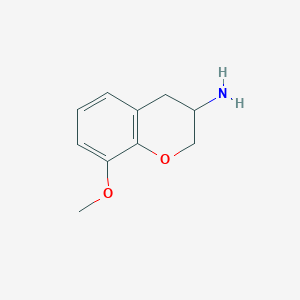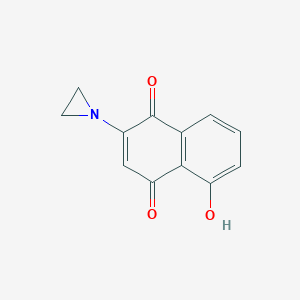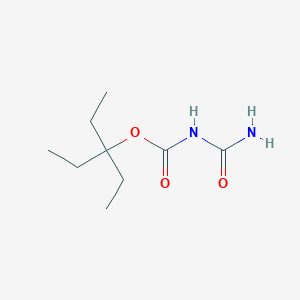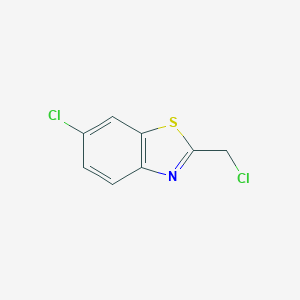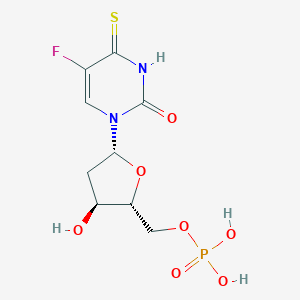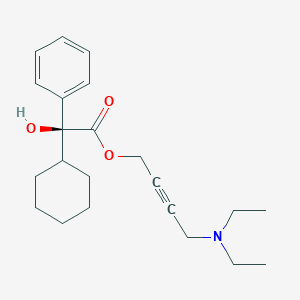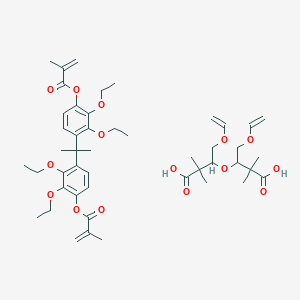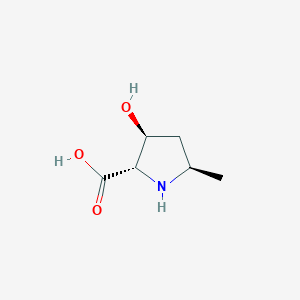
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is a small molecule signaling compound that is produced by many gram-negative bacteria. It plays an important role in bacterial quorum sensing, which is a system of communication between bacteria that allows them to coordinate their behavior and regulate gene expression. L-homoserine lactone has been the subject of extensive scientific research due to its role in bacterial communication and its potential applications in biotechnology and medicine.
作用机制
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone works by binding to specific receptors on the surface of bacterial cells. These receptors are called LuxR-type receptors and are found in many gram-negative bacteria. When (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone binds to these receptors, it activates a signaling pathway that regulates gene expression and coordinates bacterial behavior.
Biochemical and Physiological Effects
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, motility, and other important bacterial processes. It can also affect the growth and survival of bacterial cells, depending on the concentration and duration of exposure.
实验室实验的优点和局限性
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is a useful tool for studying bacterial quorum sensing and gene regulation. It can be used to manipulate bacterial behavior and gene expression in laboratory experiments. However, there are limitations to its use, such as the need for specific LuxR-type receptors in the bacterial strain being studied and the potential for off-target effects on other bacterial processes.
未来方向
There are many potential future directions for research on (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone. One area of interest is the development of new methods for synthesizing the molecule, such as the use of alternative enzymes or chemical reactions. Another area of interest is the application of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in biotechnology and medicine, such as the development of new antibiotics or the use of quorum sensing to control bacterial infections. Additionally, further research is needed to understand the complex interactions between bacterial communities and the role of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in these interactions.
合成方法
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic methods use enzymes to catalyze the reaction. One common enzymatic method involves the use of the enzyme LuxI, which is produced by many bacteria and is responsible for the synthesis of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone.
科学研究应用
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been extensively studied for its role in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate their behavior and regulate gene expression based on the population density of the bacterial community. (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is produced by many gram-negative bacteria and is used as a signaling molecule to communicate with other bacteria in the community. This communication allows bacteria to coordinate their behavior and regulate gene expression in response to changes in the environment.
属性
CAS 编号 |
114717-04-3 |
|---|---|
产品名称 |
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m1/s1 |
InChI 键 |
RVIGBNHLNBRMFX-WISUUJSJSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
规范 SMILES |
CC1CC(C(N1)C(=O)O)O |
同义词 |
L-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



